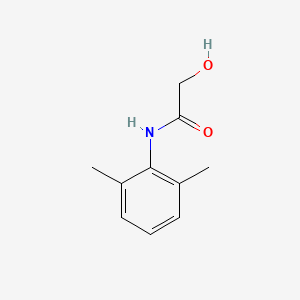

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-9(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIJJBHAVXGCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560821 | |

| Record name | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29183-14-0 | |

| Record name | 2',6'-Glycoloxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029183140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-GLYCOLOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU92KG3IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

The traditional synthesis of this compound primarily relies on the acylation of 2,6-dimethylaniline (B139824). This well-established method can be adapted using various reagents and conditions to achieve the desired product.

The most direct and common method for the synthesis of N-(2,6-dimethylphenyl)acetamides involves the acylation of 2,6-dimethylaniline. researchgate.net A primary pathway to obtain the hydroxylated form of the title compound is through the reaction of 2,6-dimethylaniline with a suitable hydroxyacetylating agent.

A key intermediate in many synthetic routes is 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is typically synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride. researchgate.netprepchem.com This chloro-substituted intermediate is then converted to this compound through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxyl group. This hydrolysis can be achieved under basic conditions. For instance, a copper-mediated transformation of 2-chloro-N-phenyl acetamide (B32628) has been shown to yield 2-hydroxy-N-phenyl acetamide. chemicalbook.com

The initial acylation of 2,6-dimethylaniline can be performed using various acetylating agents, with acetyl chloride and acetic anhydride (B1165640) being the most common. The choice of reagent is often dictated by the desired scale of the reaction, the required reaction conditions, and cost considerations. researchgate.net When using chloroacetyl chloride, a base such as sodium hydroxide (B78521) or sodium bicarbonate is often employed to neutralize the hydrochloric acid byproduct. researchgate.netprepchem.com Common solvents for this reaction include 1,2-dichloroethylene and ether. researchgate.netprepchem.com

A representative synthesis of the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, involves dissolving 2,6-xylidine in 1,2-dichloroethylene and adding an aqueous solution of sodium hydroxide. prepchem.com Chloroacetyl chloride is then added dropwise while maintaining the temperature between 20 and 35°C, yielding the product in high purity after workup. prepchem.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, particularly in industrial applications. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

In the synthesis of related N-aryl amides, the choice of catalyst and ligand is critical. For instance, in copper-catalyzed N-arylation reactions, the use of CuI as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand in a solvent like toluene (B28343) has been shown to give good yields. researchgate.net The reaction temperature and heating method (conventional vs. microwave) can also significantly impact the reaction time and efficiency. researchgate.net

For the synthesis of derivatives from the key intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide, managing side reactions is a primary concern. For example, when reacting with piperazine (B1678402) to form N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, over-alkylation can occur if piperazine is in excess. To mitigate this, strict stoichiometric control is necessary. In one optimized process, a molar ratio of piperazine dihydrochloride (B599025) to anhydrous piperazine of 2:1 to 2.2:1 and a reflux temperature of 78-80°C for 8-15 hours resulted in a yield of 97.1% with high purity.

The following table summarizes key parameters that can be optimized for the synthesis of N-(2,6-dimethylphenyl)acetamide derivatives.

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Catalyst | Increases reaction rate and can influence selectivity. | Use of CuI in N-arylation reactions. researchgate.net |

| Ligand | Can improve catalyst performance and solubility. | N,N'-dimethylethylenediamine (DMEDA) used with CuI catalyst. researchgate.net |

| Solvent | Affects solubility of reactants and can influence reaction rate and pathway. | Toluene is a common solvent for N-arylation. researchgate.net Dichloromethane and ethanol (B145695) are also used. |

| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Refluxing at 78-80°C for optimal yield in certain reactions. |

| Molar Ratio of Reactants | Crucial for preventing side products and ensuring complete reaction. | Strict 1:1 to 1:2 molar ratio of chloroacetamide to piperazine to minimize byproducts. |

| Reaction Time | Needs to be sufficient for reaction completion without promoting degradation. | Optimized to 8-15 hours in the synthesis of a piperazine derivative. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A key principle of green chemistry is the use of catalytic reactions, which can significantly reduce the amount of waste generated compared to stoichiometric reactions. unipd.it For amide synthesis, various catalytic systems are being explored. Nickel-based nanocatalysts, for example, have been used for the reductive amidation of esters with nitro compounds under additive-free conditions, offering a more step-economical route to amides. unipd.it While not yet specifically reported for this compound, these methods hold promise for its greener synthesis.

Enzyme-catalyzed reactions are another cornerstone of green chemistry, offering high selectivity under mild conditions. nih.gov Lipases, for instance, can catalyze the acylation of amines to form amides with excellent enantioselectivity. unipd.it The use of enzymes like hydrolases is a well-established method in industry for producing chiral building blocks. unipd.it The enzymatic synthesis of polyesters has also been demonstrated, highlighting the versatility of biocatalysts. sci-hub.box The application of hydroxylating enzymes could provide a direct and sustainable route to the target molecule. nih.gov

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, developing solvent-free methods or using environmentally benign solvents like water is a key area of green chemistry research.

Microwave-assisted organic synthesis has emerged as a powerful tool for achieving rapid, solvent-free reactions. electronicsandbooks.com The synthesis of N-acetamides has been successfully carried out under microwave irradiation without the need for a catalyst, offering a fast and inexpensive procedure. electronicsandbooks.com This technique has been applied to the direct condensation of non-activated carboxylic acids and amines, reducing waste and simplifying the work-up process. researchgate.netelectronicsandbooks.com For example, the solvent-free synthesis of N-aryl-β-enaminones under microwave irradiation has been shown to be highly efficient, with reaction times of only 15 minutes. asianpubs.org

Deep eutectic solvents (DES) are another class of green solvents that are gaining attention. nih.gov A recent study demonstrated the use of a choline (B1196258) chloride-zinc chloride DES as a reusable dual catalyst and solvent system for the N-acylation of anilines with acetic acid, providing high yields of acetanilides. nih.gov

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a significant area of research, driven by the need for new compounds with tailored properties for various applications, including as pharmaceutical intermediates. The common strategy involves starting with the readily available 2-chloro-N-(2,6-dimethylphenyl)acetamide and introducing different functional groups through nucleophilic substitution.

Several derivatives have been synthesized and characterized:

N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide: This derivative is prepared by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine (B109427) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is typically carried out at a low temperature (0°C) and stirred overnight to achieve a good yield (67% reported in one study). chemicalbook.com

N-(2,6-Dimethylphenyl)-2-(diethylamino)acetamide: Similar to the methylamino derivative, this compound is synthesized by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine. chegg.com The reaction is often performed under reflux in a solvent such as toluene. chegg.com

N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide: This compound is a key intermediate in the synthesis of the antianginal drug ranolazine (B828). google.com It is synthesized by the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine. google.com The reaction conditions can be optimized to achieve high yields, for example, by using absolute ethanol as a solvent and refluxing the mixture. google.com

N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide: This analog is synthesized by reacting 2,6-dimethylaniline with 2-thienylacetyl chloride in tetrahydrofuran at room temperature. nih.gov This method provides the product in a high yield (90%). nih.gov

2-Azido-N-(2,6-dimethylphenyl)acetamide: This derivative is prepared by the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with sodium azide (B81097) in an ethanol/water mixture under reflux.

The table below provides a summary of some synthesized analogs and their starting materials.

| Derivative Name | Starting Material 1 | Starting Material 2 | Reported Yield |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Methylamine | 67% chemicalbook.com |

| N-(2,6-Dimethylphenyl)-2-(diethylamino)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Not specified chegg.com |

| N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Piperazine | Up to 97.1% |

| N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide | 2,6-Dimethylaniline | 2-Thienylacetyl chloride | 90% nih.gov |

| 2-Azido-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Sodium azide | Not specified |

Structural Modifications for Probing Biological Activity

The inherent biological activities of N-(2,6-dimethylphenyl)acetamide derivatives, particularly their anticonvulsant properties, have prompted extensive structural modifications to delineate the key pharmacophoric features and optimize their therapeutic potential. These modifications have systematically explored the impact of altering various parts of the molecule, including the acetamide side chain and the phenyl ring.

A notable modification involves the substitution at the α-position of the acetamide moiety. For instance, a library of α-substituted acetamido-N-benzylacetamide derivatives was synthesized and evaluated for anticonvulsant activity. researchgate.net This systematic approach allowed for the development of a quantitative structure-activity relationship (QSAR) model, which identified key structural, electronic, and physicochemical properties influencing the anticonvulsant effects. researchgate.net Based on this model, novel amido ketone compounds were synthesized and demonstrated significant activity in the maximal electroshock seizure (MES) test. researchgate.net

Further diversification of the core structure has been achieved by replacing the hydroxyl group with other functionalities. For example, N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride was synthesized from 2-chloro-N-(2',6'-dimethylphenyl)acetamide and methylamine. chemicalbook.com This modification introduces a basic nitrogen atom, which can significantly alter the compound's physicochemical properties and biological interactions. Similarly, the synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide highlights another avenue for structural variation, introducing a piperazine moiety that can be further functionalized. bldpharm.com

The exploration of different substituents on the phenyl ring has also been a key strategy. Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, where various substituted phenyl groups were attached to the acetamide nitrogen, have provided insights into the structure-anticonvulsant activity correlation. japsonline.com For example, the presence of a 4-bromophenyl group was found to significantly enhance anticonvulsant activity in pentylenetetrazole-induced seizure models. japsonline.com The design of these analogs often involves considering how different substituents will affect properties like lipophilicity and electronic distribution, which are crucial for biological activity. nih.gov

Moreover, the amide bond itself has been a target for modification. The synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant pyrrolidine-2,5-diones, demonstrated that the nature of the amide/imide fragment is crucial for anticonvulsant activity. nih.gov These studies have shown that even subtle changes, such as the type of substituent on the anilide moiety, can have a profound impact on the pharmacological profile. nih.gov

The following table summarizes some of the structural modifications of the N-(2,6-dimethylphenyl)acetamide scaffold and their reported biological activities.

| Compound Name | Structural Modification | Reported Biological Activity |

| (R,S)-2-acetamido-5-phenyl-3-pentanone | α-substitution on acetamide and N-benzylation | Anticonvulsant |

| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide | Replacement of hydroxyl with a methylamino group | - |

| N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide | Substitution on the phenyl ring and modification of the acetamide side chain | Anticonvulsant |

| N-(3-(Trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Modification of the N-phenyl ring and acetamide side chain | Anticonvulsant |

Preparation of Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound is crucial for elucidating its metabolic fate and mechanism of action. While specific literature detailing the isotopic labeling of this exact compound is scarce, established methods for the synthesis of deuterium (B1214612) and carbon-13 labeled compounds can be applied.

Deuterium Labeling:

Deuterium-labeled compounds are valuable tools in metabolic studies to track the biotransformation of a drug and to investigate kinetic isotope effects. A common strategy for introducing deuterium into a molecule like this compound would be to use a deuterated starting material. For instance, the synthesis could start with deuterated 2,6-dimethylaniline or a deuterated acetylating agent.

A plausible synthetic route for preparing a deuterated analog could involve the Knoevenagel condensation of a deuterated acetone (B3395972) with ethyl cyanoacetate, followed by a series of reactions including Michael addition, hydrolysis, decarboxylation, and dehydration to yield a deuterated precursor that can be converted to the final product. nih.gov General methods for deuterium labeling often utilize deuterium gas (D2) or heavy water (D2O) in the presence of a catalyst. princeton.edu

Carbon-13 and Nitrogen-15 Labeling:

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling are instrumental for nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure and dynamics, as well as for mass spectrometry-based metabolic flux analysis. The synthesis of ¹³C-labeled this compound would typically involve the use of a ¹³C-labeled precursor. For example, [¹³C]-labeled iodoacetanilides have been synthesized for the covalent modification of proteins, demonstrating the feasibility of introducing ¹³C into the acetanilide (B955) backbone. nih.gov

A potential synthetic approach could utilize ¹³C-labeled methyl iodide in a palladium-catalyzed C(sp³)–H functionalization reaction to introduce a ¹³C-methyl group. rsc.org Alternatively, cell-free protein synthesis systems offer a method for producing proteins with selectively ¹³C-labeled amino acids from inexpensive ¹³C-labeled precursors, a strategy that could be adapted for the enzymatic synthesis of labeled small molecules. nih.gov The incorporation of ¹³C or ¹⁵N can be achieved by starting with commercially available labeled precursors such as ¹³C-labeled glucose or ¹⁵N-labeled ammonia, which can be enzymatically or synthetically converted to the desired labeled intermediate.

The following table outlines potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

| Isotopic Label | Potential Synthetic Precursor | Application in Mechanistic Studies |

| Deuterium (²H) | Deuterated 2,6-dimethylaniline or deuterated chloroacetyl chloride | Elucidation of metabolic pathways and investigation of kinetic isotope effects. |

| Carbon-13 (¹³C) | ¹³C-labeled chloroacetyl chloride or ¹³C-labeled 2,6-dimethylaniline | NMR-based structural and dynamic studies, and mass spectrometry-based metabolic flux analysis. |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled 2,6-dimethylaniline | NMR studies to probe the electronic environment of the amide nitrogen and its role in biological interactions. |

These isotopic labeling approaches, while not yet reported specifically for this compound, represent established and feasible strategies for generating the necessary tools to conduct in-depth mechanistic and metabolic investigations of this compound.

Metabolic Pathways and Biotransformation Studies

In Vivo Metabolism of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

In vivo studies, predominantly in rat models, have been instrumental in elucidating the metabolic journey of this compound, which is also recognized by its code names CGA 37734 (in the context of Metalaxyl-M) and CVT-2535 (in the context of Ranolazine).

The metabolism of the parent compounds, Metalaxyl-M and Ranolazine (B828), is extensive, leading to a variety of metabolites. This compound is one such metabolite. As a product of the initial biotransformation of these larger molecules, it can itself undergo further metabolic changes.

Studies on Metalaxyl-M in rats have identified several metabolites, including compounds resulting from the modification of the parent structure. This compound (CGA 37734) is designated as Metabolite 5 in these studies. Another closely related metabolite, N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester (CGA 67869), has also been identified, suggesting a cascade of metabolic events.

Similarly, the metabolism of Ranolazine is complex, with numerous metabolites identified in human plasma. Ranolazine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A and, to a lesser extent, CYP2D6. nih.gov this compound (CVT-2535) is recognized as one of the metabolites formed through the intricate network of Ranolazine's biotransformation.

While the formation of this compound from its parent compounds is established, detailed quantitative data on its status as a major or minor metabolite in circulation and excreta are not extensively documented in publicly available literature.

The metabolic transformation of this compound is anticipated to follow established biochemical routes for xenobiotic metabolism. These pathways aim to increase the water solubility of the compound, thereby facilitating its elimination from the body.

Oxidative reactions, primarily catalyzed by the cytochrome P450 enzyme system, are a common fate for many xenobiotics. nih.gov For this compound, potential oxidative transformations include:

Hydroxylation of the Phenyl Ring: The aromatic ring is a likely target for hydroxylation, which could occur at various positions, leading to the formation of phenolic metabolites.

Hydroxylation of the Methyl Groups: The two methyl groups attached to the phenyl ring are also susceptible to oxidation, which would initially form hydroxymethyl groups. These can be further oxidized to carboxylic acids.

These oxidative steps would introduce polar functional groups, increasing the compound's hydrophilicity.

Following Phase I metabolism, or in some cases directly, this compound and its hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the xenobiotic, significantly increasing its water solubility and facilitating its excretion. The primary conjugation reactions include:

Glucuronidation: This is a major pathway for the detoxification of drugs and other foreign compounds. The hydroxyl group of this compound or its hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group (SO3-).

Specific pharmacokinetic data for this compound as a standalone compound are limited. However, insights can be gleaned from the studies of its parent compounds.

After oral administration of Metalaxyl-M to rats, the radioactivity was rapidly and extensively absorbed, with the majority of the dose being excreted within 24 to 48 hours. A notable sex difference in the primary route of excretion was observed, with females predominantly excreting the metabolites in urine and males in feces. This suggests that the metabolites of Metalaxyl-M, including this compound, are efficiently eliminated from the body.

In the case of Ranolazine, after oral administration of a radiolabeled dose, approximately 73% of the radioactivity was recovered in the urine, with less than 5% being the unchanged parent drug. nih.gov This indicates extensive metabolism and renal excretion of its metabolites. The elimination half-life of Ranolazine's metabolites is generally expected to be influenced by their rate of formation and subsequent clearance.

The following table provides a summary of the key metabolic aspects discussed:

| Metabolic Aspect | Description | Supporting Evidence Context |

| Parent Compounds | Metalaxyl-M, Ranolazine | Agricultural and pharmaceutical products |

| Metabolite Identification | Identified as CGA 37734 (from Metalaxyl-M) and CVT-2535 (from Ranolazine) | In vivo studies in rats |

| Phase I Metabolism (Predicted) | Amide hydrolysis, Phenyl ring hydroxylation, Methyl group hydroxylation | General xenobiotic metabolism pathways |

| Phase II Metabolism (Predicted) | Glucuronidation, Sulfation | Inferred from metabolism of parent compounds |

| Excretion | Primarily via urine and feces | Studies on Metalaxyl-M and Ranolazine |

Species-Specific Metabolic Profiles

This compound, identified as metabolite CGA 37734 from metalaxyl-M and CVT-2535 from ranolazine, exhibits formation across different species, although detailed comparative quantitative data on its specific profile is limited in publicly available literature.

In Relation to Metalaxyl-M:

Studies on the metabolism of metalaxyl (B1676325) have identified this compound (CGA 37734) in various species. In rats administered with radiolabelled metalaxyl, CGA 37734 was identified as one of several metabolites excreted in the urine, often as a glucuronic acid conjugate. symc.edu.cn This indicates that after its formation, the compound undergoes further phase II conjugation. The metabolic pathways of metalaxyl in goats have been shown to be similar to those in rats and hens, suggesting that the formation of this metabolite could be a common pathway in these species. symc.edu.cn In plant metabolism studies on lettuce, CGA 37734 was also identified, highlighting its formation in both mammalian and plant systems. symc.edu.cn

In Relation to Ranolazine:

Ranolazine undergoes extensive metabolism in humans and other species, with over 40 metabolites found in plasma and more than 100 in urine. medchemexpress.com this compound (CVT-2535) is a recognized metabolite of ranolazine. nih.gov However, studies suggest it is not one of the major circulating metabolites. In a pharmacokinetic study in rats, while the parent drug and a major metabolite (CVT-2738) were quantified, the concentration of another metabolite was below the limit of detection, which may infer that CVT-2535 is a minor metabolite in this species under the studied conditions. regulations.govnih.gov The primary metabolic pathways for ranolazine are N-dealkylation and O-demethylation. regulations.gov

The following table summarizes the qualitative metabolic profile based on the parent compounds.

| Species | Parent Compound | Metabolic Pathway Leading to this compound | Observed in |

| Rat | Metalaxyl | Hydrolysis of the methyl ester and other transformations | Urine symc.edu.cn |

| Goat | Metalaxyl | Inferred to be similar to rats | Urine symc.edu.cn |

| Hen | Metalaxyl | Inferred to be similar to rats | - |

| Rat | Ranolazine | N-dealkylation of the piperidine (B6355638) ring and subsequent modifications | Plasma (minor) regulations.govnih.gov |

| Human | Ranolazine | Extensive metabolism, formation pathway inferred | Plasma, Urine medchemexpress.com |

| Lettuce | Metalaxyl | Hydrolysis and other transformations | Plant tissue symc.edu.cn |

In Vitro Biotransformation Investigations

In vitro models are essential for elucidating the specific enzymes and mechanisms involved in the metabolism of chemical compounds. epa.gov

Microsomal and Hepatocyte Metabolism Assays

In vitro studies using human liver microsomes and hepatocytes are standard for investigating drug metabolism. epa.gov For this compound, its formation from parent compounds has been studied in these systems.

Regarding ranolazine, it is known to be extensively metabolized in the liver. nih.gov In vitro studies with human liver microsomes have been crucial in identifying the key enzymes responsible for its biotransformation. nih.gov While these studies have focused on the major metabolites, the formation of this compound would occur within these experimental systems.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

The metabolism of both ranolazine and metalaxyl is heavily dependent on the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net

The formation of this compound from ranolazine is intrinsically linked to the enzymes that metabolize the parent drug. Ranolazine is metabolized primarily by CYP3A4 (accounting for 70-75% of its metabolism) and to a lesser degree by CYP2D6 (less than 20%). regulations.govnih.gov Therefore, the generation of its various metabolites, including CVT-2535, is predominantly catalyzed by these two enzymes. The extensive metabolism by CYP3A4 means that co-administration of strong CYP3A4 inhibitors can significantly increase ranolazine's plasma concentrations. nih.gov

In the case of metalaxyl , in vitro studies with human liver preparations have identified specific CYP isoforms involved in its biotransformation. CYP3A4 was found to be the sole enzyme responsible for the hydroxylation of metalaxyl, while CYP2B6 was identified as the major isoform responsible for demethylation and the formation of a lactone metabolite. nih.gov The formation of this compound from metalaxyl likely involves hydrolysis, which can be catalyzed by carboxylesterases, followed by potential modifications by CYP enzymes. symc.edu.cn

The key enzymes implicated in the formation of this compound from its parent compounds are summarized below.

| Parent Compound | Primary Enzymes Involved in Metabolism | Metabolic Reaction |

| Ranolazine | CYP3A4, CYP2D6 | N-dealkylation, O-demethylation regulations.govnih.gov |

| Metalaxyl | CYP3A4, CYP2B6, Carboxylesterases | Hydroxylation, Demethylation, Hydrolysis nih.gov |

Enzyme Kinetics and Inhibition Studies

For ranolazine , its elimination follows complex kinetics due to the involvement of multiple pathways, including a saturable pathway related to CYP2D6, which is also inhibited by ranolazine itself. nih.gov This leads to a dose-dependent decrease in oral plasma clearance. nih.gov Ranolazine is also a weak inhibitor of CYP3A4 and an inhibitor of P-glycoprotein (P-gp). researchgate.netnih.gov

For metalaxyl , inhibition studies in human liver microsomes have shown that it has an inhibitory effect on CYP2B6, with an IC₅₀ value of 41.7 µM for bupropion (B1668061) hydroxylation. nih.gov This indicates a potential for drug-drug interactions if co-administered with substrates of CYP2B6.

While specific kinetic parameters for this compound are not provided, the table below summarizes the kinetic information related to its parent compounds.

| Compound | Kinetic Parameter | Value/Observation | Enzyme(s) Involved |

| Ranolazine | Elimination | Dose-dependent, involves saturable pathway nih.gov | CYP2D6 nih.gov |

| Ranolazine | Inhibition | Weak inhibitor of CYP3A4; P-gp inhibitor researchgate.netnih.gov | CYP3A4, P-gp researchgate.netnih.gov |

| Metalaxyl | Inhibition (IC₅₀) | 41.7 µM (for bupropion hydroxylation) nih.gov | CYP2B6 nih.gov |

Pharmacological and Biological Activity Assessments

Evaluation of Intrinsic Biological Activity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Detailed investigations into the inherent biological effects of this compound are notably scarce. While its parent compounds exhibit distinct and potent activities, the pharmacological profile of this specific metabolite is not well-documented.

Investigation of Fungicidal or Antimicrobial Properties

There is currently no direct scientific evidence available to confirm or refute the fungicidal or antimicrobial properties of this compound. Although the 2,6-dimethylphenyl structural motif is a component of some antimicrobial compounds, this does not in itself confer activity upon the metabolite. mdpi.com Studies on the bioactivity of Metalaxyl (B1676325) and its metabolites have primarily focused on the parent compound and other transformation products. researchgate.netnih.gov

Table 1: Fungicidal/Antimicrobial Activity of this compound

| Test Organism | Method | Finding | Source |

| Various Fungi | Not Applicable | No data available | N/A |

| Various Bacteria | Not Applicable | No data available | N/A |

Assessment of Other Potential Pharmacological Effects (e.g., enzyme inhibition, receptor modulation)

The potential pharmacological effects of this compound, such as enzyme inhibition or receptor modulation, have not been extensively investigated. Ranolazine (B828) is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2D6. nih.govnih.gov While the parent drug is an inhibitor of the late inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr), the specific activities of its numerous metabolites, including CVT-2535, have not been fully elucidated. nih.govdrugbank.comnih.gov One study that synthesized and tested several of Ranolazine's principal metabolites for anti-myocardial ischemia activities did not include CVT-2535 in its evaluation. wesleyan.edu There is a lack of data regarding whether this compound interacts with any specific enzymes or receptors to elicit a pharmacological response. nih.govnih.gov

Table 2: Potential Pharmacological Effects of this compound

| Target (Enzyme/Receptor) | Assay Type | Result | Source |

| Not Specified | Not Applicable | No data available | N/A |

Modulatory Effects on the Activity of Parent Compounds

The influence of this compound on the biological activity of its parent compounds, Metalaxyl and Ranolazine, is a critical area for which there is a significant information gap.

Influence on Ranolazine's Therapeutic Action or Side Effects

The effect of this compound (CVT-2535) on the therapeutic action or side effect profile of Ranolazine has not been reported in the scientific literature. Ranolazine's antianginal effects are attributed to the inhibition of the late inward sodium current, which reduces intracellular calcium overload and myocardial wall tension. nih.govyoutube.com Ranolazine undergoes extensive metabolism, and while over 100 metabolites have been identified in urine, their pharmacological activity is not well characterized. drugbank.comnih.gov It is unknown whether this compound contributes to the therapeutic effects of Ranolazine or if it is associated with any of the known side effects, such as dizziness, headache, constipation, and nausea. nih.gov

Molecular Mechanisms Underlying Observed Biological Effects

Given the absence of documented intrinsic biological or modulatory activities for this compound, there is consequently no information available regarding the molecular mechanisms that would underlie such effects. The primary routes of metabolism for Metalaxyl include hydrolysis of the methyl ester and oxidation of the ring-methyl groups. nih.gov For Ranolazine, metabolism occurs mainly through N-dealkylation and O-demethylation. nih.gov The formation of this compound is a result of these metabolic transformations.

Toxicological and Safety Evaluations

Genotoxicity and Mutagenicity Profiling

There is no available data from in vitro or in vivo studies to assess the potential of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide to cause genetic mutations or chromosomal damage.

In Vivo Genetic Toxicology Studies

There are no published in vivo genetic toxicology studies on this compound in animal models.

Cytotoxicity and Cell-Based Toxicity Assays

Specific studies detailing the cytotoxic effects of this compound on various cell lines are not available in the public domain. While one study investigated the cytotoxicity and genotoxicity of the parent pesticide metalaxyl (B1676325) in human umbilical vein endothelial cells (HUVECs), showing proliferation inhibition and apoptosis at high concentrations nih.gov, the effects of the metabolite itself were not independently evaluated.

Immunotoxicity Assessment

No dedicated studies on the immunotoxic potential of this compound have been identified. The immunotoxicity of pesticides and their metabolites is a general concern, with studies showing that some can modulate immune responses. nih.govufsm.brnih.gov However, specific data for this compound is lacking.

Neurotoxicity and Behavioral Effects

Direct neurotoxicity studies on this compound are not available. The parent compound of one of its sources, Ranolazine (B828), is known to have neurological side effects such as dizziness and has been investigated for its effects on neuronal ion channels. nih.govfederalregister.gov Another parent compound, Metalaxyl, was associated with convulsions in maternal animals at high doses in a developmental toxicity study, but specific neurotoxicity studies on the metabolite have not been performed.

Carcinogenicity Bioassays

There is a notable absence of publicly available long-term carcinogenicity bioassays specifically conducted on this compound. While its parent compound, Lidocaine, has been in therapeutic use for many decades without a clear association with cancer in humans, a metabolite of Lidocaine, 2,6-xylidine, has been identified as a carcinogen in rats. nih.govnih.gov This has prompted investigations into the genotoxic potential of 2,6-xylidine, which is believed to occur through a mechanism involving metabolic activation and the formation of DNA adducts. nih.govresearchgate.net However, it is crucial to distinguish that this compound is a different metabolite, and the carcinogenic properties of 2,6-xylidine cannot be directly extrapolated.

Similarly, while Ranolazine is an approved anti-anginal medication, and its metabolism is well-documented to produce this compound (CVT-2535), specific carcinogenicity studies on this metabolite are not readily found in the reviewed literature. nih.govnih.govfda.gov General statements regarding the parent compounds not being listed as carcinogens by major regulatory bodies are available, but this does not substitute for direct testing of the metabolite. westliberty.edu

Mechanisms of Toxicity and Adverse Outcome Pathways

The specific mechanisms through which this compound may exert toxicity, and the associated adverse outcome pathways, have not been extensively elucidated in the available scientific literature. The following sections reflect the scarcity of direct evidence for this particular compound.

Direct research identifying the specific cellular and molecular targets of this compound is not available in the provided search results. Toxicological studies often focus on the parent drug's interactions. For instance, Ranolazine's primary mechanism involves the inhibition of the late sodium current in cardiac cells. medchemexpress.com The toxicological impact of its metabolites, including CVT-2535, is an area that warrants further investigation.

No direct studies were found that investigate the role of this compound in inducing oxidative stress or modulating inflammation pathways. While research on structurally related but different compounds, such as N-(2-hydroxy phenyl) acetamide (B32628), has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines, this information is not directly applicable. researchgate.net The potential for this compound to induce reactive oxygen species (ROS) or to trigger inflammatory responses remains uninvestigated in the available literature.

There is no direct evidence from the provided search results to suggest that this compound induces apoptosis or necrosis. Studies on other molecules containing the 2,6-dimethylphenyl group, such as (2,6-Dimethylphenyl)arsonic acid, have shown the ability to induce apoptosis through the mitochondrial pathway in cancer cell lines. nih.govnih.gov However, the significant structural and chemical differences between an arsonic acid and a hydroxyacetamide derivative mean that these findings cannot be reliably attributed to this compound without specific experimental validation.

Analytical Methodologies and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. wjpmr.com For N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, both high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. amazonaws.com The development of a robust HPLC method is a systematic process aimed at achieving adequate separation and quantification. researchgate.net

Method development typically begins with selecting the appropriate stationary phase, mobile phase, and detector. wjpmr.com For compounds with moderate polarity like this compound, reversed-phase HPLC is a common choice. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. amazonaws.comnih.gov

Method validation is a crucial step to ensure the analytical method is reliable, reproducible, and accurate for its intended purpose. turkjps.org Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.netanalis.com.my

A typical HPLC method for a related acetamide (B32628) compound is detailed in the interactive table below.

| Parameter | Condition |

| Column | C18 (5 µm, 4.6x250 mm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 20 µL |

| This data represents a method developed for a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, and illustrates a potential starting point for this compound analysis. nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. amazonaws.com While this compound itself has a relatively high boiling point, GC analysis may be feasible, potentially requiring derivatization to increase its volatility and thermal stability. researchgate.net Derivatization converts the polar -OH and -NH groups into less polar, more volatile ethers or esters.

GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. paint.org For example, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been analyzed by gas-liquid chromatography. sigmaaldrich.com Pyrolysis-GC is another application where the compound is thermally fragmented into smaller, characteristic molecules that are then separated and detected, which can be useful for polymer and additive analysis. paint.org

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive method for analyzing compounds in complex mixtures. rsc.org For this compound, LC-MS can provide not only retention time data but also molecular weight and structural information from mass spectra. An LC-MS/MS method was developed for the impurity 2-Chloro-N-(2,6-dimethylphenyl) acetamide, utilizing a C18 column and electrospray ionization in Multiple Reaction Monitoring (MRM) mode for high selectivity and low detection limits. pnrjournal.com

Publicly available data for this compound demonstrates its analysis by LC-MS. nih.gov The table below summarizes the conditions used.

| Parameter | Condition |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific |

| Instrument Type | LC-ESI-QFT |

| Ionization Mode | Positive (ESI) |

| Column | Atlantis T3 (3µm, 3.0x150mm) |

| Precursor m/z | 180.1019 [M+H]⁺ |

| Retention Time | 12.7 min |

| Data sourced from PubChem, based on research by Gulde et al. (2016). nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. hmdb.ca It is highly effective for the identification of unknown volatile and semi-volatile compounds. jppres.com Analysis of related compounds like N-(2,6-dimethylphenyl)-N-methylacetamide by GC-MS has been reported, providing mass-to-charge ratios (m/z) of the parent compound and its fragments. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the molecular structure of compounds by measuring their interaction with electromagnetic radiation.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the methyl (-CH₃) protons, and the exchangeable protons of the amide (-NH) and hydroxyl (-OH) groups. np-mrd.org The chemical shifts and splitting patterns of these signals are characteristic of the molecule's structure. For the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide, signals for the aromatic protons, methyl protons, and methylene protons are observed in the ¹H NMR spectrum. chemicalbook.comchegg.com

¹³C NMR provides information about the carbon skeleton of a molecule. drugbank.comnp-mrd.org Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons at characteristic chemical shifts. For the similar structure N-(2,6-dimethylphenyl)formamide, characteristic peaks for the different carbon atoms are observed. chemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov

For this compound, the exact mass can be determined by HRMS. The monoisotopic mass is calculated to be 179.094628657 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its fragment ions. This fragmentation pattern provides valuable structural information. MS/MS data for this compound shows fragmentation at different collision energies. nih.gov The precursor ion [M+H]⁺ with m/z 180.1019 undergoes fragmentation to produce characteristic product ions.

The table below details the most intense fragment ions observed at a collision energy of 30 (nominal).

| Precursor m/z | Fragment m/z | Relative Intensity |

| 180.1019 | 180.1019 | 999 |

| 180.1019 | 122.0966 | 424 |

| 180.1019 | 162.0915 | 311 |

| 180.1019 | 135.0806 | 227 |

| 180.1019 | 134.0966 | 180 |

| Data sourced from PubChem, based on research by Gulde et al. (2016). nih.gov |

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also available and can aid in identification. uni.lu

Quantitative Analytical Method Validation Parameters

For the quantification of this compound, especially in complex matrices like pharmaceutical formulations or environmental samples, validated analytical methods such as High-Performance Liquid Chromatography (HPLC) are required. Method validation ensures that the analytical procedure is suitable for its intended purpose. The parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

A validated analytical method provides assurance of its reliability. While a specific validated method for the pure substance this compound is not publicly documented, data from the analysis of this compound (also known as metabolite CGA-37734) in agricultural products and from a validated method for a very close structural analog, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, can provide representative performance characteristics epa.govnih.gov.

Interactive Data Table: Representative HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria / Value | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from excipients or other impurities at the analyte's retention time. | nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 | nih.gov |

| Range | The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | 20-140% of the nominal analytical concentration (e.g., of 1.4 µg/mL). | nih.gov |

| Accuracy | The closeness of test results to the true value. Often determined by recovery studies. | 98-102% recovery. For metabolite analysis, recovery of 70-120% is often acceptable. | epa.govnih.gov |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (%RSD) ≤ 2.0%. For the analog, <1% was achieved. | nih.gov |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. | - |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. For CGA-37734, quantitation at 0.05 ppm was noted to be difficult. epa.gov | epa.gov |

Impurity Profiling and Control in Pharmaceutical and Agrochemical Products

This compound is a known metabolite of the fungicide Metalaxyl-M and the antianginal drug Ranolazine (B828) nih.govfao.org. Therefore, its presence in these products must be monitored and controlled as a potential impurity. Impurity profiling involves the identification and quantification of process-related and degradation impurities.

Impurities can originate from the manufacturing process of the active pharmaceutical ingredient (API) or active agrochemical ingredient, or from its degradation over time.

Process-Related Impurities: These are impurities that arise during the synthesis, purification, and storage of the parent compound (e.g., Metalaxyl). Since the synthesis of Metalaxyl (B1676325) often starts from 2,6-dimethylaniline (B139824), this starting material and its related by-products are potential process-related impurities that may be associated with the final product nih.govherts.ac.ukresearchgate.net.

Degradation Impurities: These impurities form due to the decomposition of the parent compound or this compound itself under the influence of factors like pH, light, heat, or oxidation inchem.org. The most probable degradation pathway for this compound is the hydrolysis of its amide bond.

Interactive Data Table: Potential Impurities Associated with this compound

| Impurity Name | Impurity Type | Potential Origin |

| 2,6-Dimethylaniline | Process-Related / Degradation | Unreacted starting material from Metalaxyl synthesis; Hydrolysis product. nih.govinchem.org |

| Glycolic Acid | Degradation | Hydrolysis product of this compound. |

| N-(1-methoxyacetyl)-2,6-dimethylaniline | Process-Related | Impurity found in technical Metalaxyl. nih.gov |

| Other Metalaxyl Metabolites | Process-Related | Co-occurring metabolites from the degradation of Metalaxyl. fao.org |

Effective control strategies are crucial to ensure the quality and safety of pharmaceutical and agrochemical products by limiting impurity levels. These strategies are developed based on an understanding of how the impurities are formed.

Control of Process-Related Impurities: The primary strategy is to control the quality of raw materials, such as ensuring the high purity of 2,6-dimethylaniline used in Metalaxyl synthesis. Additionally, optimizing the reaction conditions and implementing robust purification steps, such as column chromatography or preparative HPLC, can effectively remove impurities from the final active ingredient google.com.

Control of Degradation Impurities: To minimize the formation of degradation products like 2,6-dimethylaniline and glycolic acid from hydrolysis, control strategies focus on the formulation and storage conditions. This includes controlling the pH of the formulation and protecting the product from high temperatures and humidity to ensure stability throughout its shelf life.

An In-depth Analysis of this compound: Structure-Activity and Structure-Metabolism Relationship Studies

The chemical compound this compound, a known metabolite of the antianginal drug Ranolazine and an environmental transformation product of the fungicide Metalaxyl-M, presents a compelling case for the study of its structure-activity relationship (SAR) and structure-metabolism relationship (SMR). While direct and extensive research on this specific molecule is limited, a comprehensive understanding can be constructed by examining structurally analogous compounds, most notably Lidocaine, and by applying established principles of medicinal chemistry.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

The biological and toxicological profile of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is intrinsically linked to its molecular architecture. By dissecting its structural components and comparing them to well-researched analogues, we can infer its likely interactions with biological systems.

The 2,6-Dimethylphenyl Moiety: The presence of two methyl groups in the ortho positions of the phenyl ring is a critical feature. This disubstitution provides steric hindrance, which can influence the molecule's ability to bind to metabolic enzymes. nih.govnih.gov In related compounds like Lidocaine, this feature is known to protect the amide bond from rapid hydrolysis by amidases, thereby prolonging its duration of action. fda.gov This steric shielding likely plays a similar role for this compound, influencing its metabolic stability. However, studies on aniline (B41778) derivatives have shown that substitution at both ortho positions does not necessarily prevent genotoxicity, suggesting that this structural feature's impact on toxicity can be complex. nih.gov

The Acetamide (B32628) Linker: The amide bond is a fundamental component of many biologically active compounds. archivepp.com Its planarity and ability to participate in hydrogen bonding are crucial for receptor interactions. The nature of the substituent on the acetyl group significantly impacts the molecule's activity.

The 2-Hydroxy Group: This terminal hydroxyl group is the primary structural difference between this compound and the well-known local anesthetic Lidocaine, which possesses a diethylamino group at this position. The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functionality will significantly influence the molecule's solubility, membrane permeability, and potential interactions with biological targets. In contrast to the basicity of Lidocaine's tertiary amine, the hydroxyl group is neutral, which will drastically alter its pharmacokinetic and pharmacodynamic properties. For instance, the cationic form of Lidocaine is crucial for its sodium channel blocking activity, a property that would be absent in this compound. acs.org

Table 1: Comparison of Structural Features and Inferred Activity

| Feature | This compound | Lidocaine (for comparison) | Inferred Impact on Activity |

|---|---|---|---|

| Aromatic Ring | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl | Steric hindrance may slow metabolism. |

| Linker | Acetamide | Acetamide | Potential for hydrogen bonding in receptor interactions. |

| Terminal Group | 2-Hydroxy | 2-Diethylamino | High polarity, neutral charge. Likely lacks local anesthetic activity. |

Pharmacophore: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For local anesthetics like Lidocaine, the pharmacophore typically consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic (ionizable) amine group. nih.govresearchgate.net Given that this compound lacks the ionizable amine, it is unlikely to exhibit the same sodium channel blocking activity. wikipedia.org Its pharmacophoric features would be more aligned with molecules capable of hydrogen bonding and polar interactions.

Toxicophore: A toxicophore is a chemical structure or part of a molecule that is responsible for its toxic properties. For aniline derivatives, a potential toxicophore is the aniline moiety itself, which can be metabolically activated to reactive intermediates that may lead to toxicities such as methemoglobinemia or carcinogenesis. wikipedia.orgnih.gov The 2,6-dimethyl substitution may modulate this toxicity, but it does not eliminate the potential for the formation of toxic metabolites.

Metabolophore: A metabolophore refers to the molecular features susceptible to metabolic transformations. For this compound, the primary metabolophores are the hydroxyl group and the aromatic ring. The hydroxyl group can undergo conjugation reactions, such as glucuronidation or sulfation. The aromatic ring is susceptible to hydroxylation, a common metabolic pathway for many xenobiotics. fda.gov

To systematically investigate the SAR and SMR of this compound, a series of analogs could be synthesized. The synthesis would likely start from 2,6-dimethylaniline (B139824).

Synthetic Scheme for Analogs:

Acylation: 2,6-dimethylaniline can be acylated with a haloacetyl chloride (e.g., chloroacetyl chloride) to form an N-(2,6-dimethylphenyl)-2-haloacetamide intermediate. chemicalbook.com

Nucleophilic Substitution: The halogen on the acetyl group can then be displaced by various nucleophiles to introduce a range of functional groups, creating a library of analogs.

Table 2: Proposed Analogs for SAR/SMR Studies

| Analog | Modification from Parent Compound | Rationale for Synthesis |

|---|---|---|

| N-(2,6-Dimethylphenyl)-2-methoxyacetamide | Replacement of hydroxyl with a methoxy (B1213986) group | To investigate the role of hydrogen bond donation. |

| N-(2,6-Dimethylphenyl)-2-aminoacetamide | Replacement of hydroxyl with an amino group | To explore the impact of a basic group. |

| N-(2,6-Dimethylphenyl)acetamide | Removal of the hydroxyl group | To assess the contribution of the 2-substituent. |

These analogs would allow for a systematic evaluation of how changes in polarity, hydrogen bonding capacity, and steric bulk affect the biological activity and metabolic fate of the parent compound.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For local anesthetics, QSAR models have been developed that correlate physicochemical properties like lipophilicity (log P), polarizability, and electronic parameters with anesthetic potency. rsc.orgnih.gov

While no specific QSAR models for this compound are publicly available, a hypothetical QSAR study could be designed. This would involve:

Data Set Generation: Synthesizing and testing a series of analogs (as described in 7.3) for a specific biological endpoint.

Descriptor Calculation: Calculating various molecular descriptors for each analog, including:

Lipophilicity: log P

Electronic: Hammett constants, dipole moment

Steric: Molar refractivity, Taft's steric parameters

Topological: Connectivity indices

Model Development: Using statistical methods like multiple linear regression (MLR) to develop an equation that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using internal (e.g., leave-one-out cross-validation) and external validation sets.

A well-validated QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or less toxic compounds.

Table 3: Key Descriptors for a Hypothetical QSAR Model

| Descriptor Type | Example | Relevance |

|---|---|---|

| Hydrophobic | ClogP | Membrane permeability and interaction with hydrophobic pockets. |

| Electronic | Dipole Moment | Strength of polar interactions. |

| Steric | Molar Refractivity | Molecular size and binding site complementarity. |

| Topological | Wiener Index | Molecular branching and shape. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide are not extensively available in peer-reviewed literature. Such studies would be instrumental in elucidating the electronic structure, molecular geometry, and reactivity descriptors of the molecule. For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding its kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) surface would also reveal the regions susceptible to electrophilic and nucleophilic attacks.

While specific studies are lacking, general principles of quantum chemistry can be applied to infer its likely electronic characteristics. The presence of the aromatic ring, amide group, and hydroxyl group suggests a molecule with a complex electronic distribution, featuring both electron-rich and electron-deficient regions.

Molecular Docking and Dynamics Simulations with Biological Targets (if applicable)

Currently, there are no published molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with biological targets. As a metabolite of Ranolazine (B828), it would be of interest to investigate its potential interaction with the same targets as the parent drug, such as the late sodium channel (INa) or fatty acid oxidation enzymes, to determine if it contributes to the therapeutic or side-effect profile of Ranolazine. Similarly, as a transformation product of Metalaxyl-M, its interaction with fungal or environmental protein targets could be a subject for future research. Such simulations would provide atomic-level details of the binding mode, interaction energies, and the stability of the ligand-protein complex.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

While specific, comprehensive ADMET studies for this compound are not detailed in the public domain, various computational tools and databases provide predictions for some of its physicochemical and pharmacokinetic properties. These predictions are based on its structure and are valuable for initial screening.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 179.22 g/mol | PubChem nih.gov |

| XLogP3 | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 49.3 Ų | PubChem nih.gov |

These predicted values suggest that this compound has drug-like properties according to Lipinski's rule of five, indicating a likelihood of good oral bioavailability. The low XLogP3 value suggests moderate lipophilicity.

Virtual Screening for Potential Biological Activities or Interactions

There are no specific virtual screening studies in the available literature that have used this compound as a query molecule to identify new biological activities or interactions. Virtual screening campaigns typically involve the high-throughput docking of large compound libraries against a specific biological target. Given that this compound is a known metabolite, future research could involve its inclusion in virtual screening libraries to assess its potential off-target effects or to discover novel therapeutic applications.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.

Biodegradation is the primary pathway for the dissipation of the parent compound, metalaxyl (B1676325), in soil, with reported aerobic soil metabolism half-lives ranging from 14 to 56 days. epa.govepa.gov N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is the major soil degradation product formed during this process. epa.govepa.gov Studies indicate that this metabolite is persistent in the environment; it has been observed to accumulate in soil following the application of metalaxyl. epa.gov While the degradation of metalaxyl enantiomers has been shown to follow first-order kinetics with half-lives between 17 and 38 days in certain soils, the subsequent degradation of the resulting this compound metabolite is slower. nih.govresearchgate.net This persistence indicates that while it is a product of biodegradation, it is more resistant to further microbial breakdown than its parent compound.

Ecotoxicity to Non-Target Organisms

The potential for a substance to cause harm to organisms other than its intended target is a key component of its environmental risk profile.

Based on data submitted for regulatory assessment, this compound is expected to have a low environmental hazard to aquatic organisms. Acute toxicity studies have been conducted on representatives of three trophic levels: fish, aquatic invertebrates (daphnids), and algae. The results from these studies, which determine the concentration causing an effect in 50% of the test population (EC50 or LC50), indicate low toxicity. Chronic toxicity values, which assess longer-term exposure, further support a low hazard classification.

Interactive Table: Aquatic Toxicity of this compound (Note: The data presented below is based on submitted test data on the PMN (Premanufacture Notification) substance and analogue data. The ">" symbol indicates that no significant effect was observed up to the highest concentration tested.)

| Organism Group | Test Type | Endpoint | Value (mg/L) | Source |

| Fish (e.g., Medaka) | Acute (96-hr) | LC50 | >6.39 | inchem.org |

| Aquatic Invertebrates (e.g., Daphnia) | Acute (48-hr) | EC50 | >9.79 | inchem.org |

| Algae (e.g., Green Algae) | Acute (72-hr) | EC50 | >5.10 | inchem.org |

| Fish | Chronic | ChV | >0.89 (analogue) | inchem.org |

| Aquatic Invertebrates | Chronic | ChV | 18.8 (analogue) | inchem.org |

| Algae | Chronic | ChV | >5.10 | inchem.org |

There is a lack of specific data in the available scientific literature regarding the toxic effects of this compound on terrestrial organisms such as soil microorganisms, beneficial insects, or avian species. For context, its parent compound, metalaxyl, is characterized as being practically non-toxic to birds on a dietary basis and slightly toxic on an acute oral basis. epa.govepa.gov However, without direct testing, the specific risk profile of the metabolite for these organisms remains undetermined.

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (logP or log Kow). A low logP value generally suggests a low likelihood of bioaccumulation in organism tissues.

Experimental data on the bioaccumulation factor (BAF) for this compound is not available. However, computed property values suggest a low potential for bioaccumulation. The calculated XLogP3 value for the compound is 0.7, and another source reports a calculated logP of 1.88. nih.govvulcanchem.com These low values indicate that the compound has a preference for water over fatty tissues, reducing the likelihood of it concentrating in organisms. This is consistent with studies on the parent compound, metalaxyl, which showed very low accumulation in fish (1x to 7x the concentration in water) followed by rapid depuration. epa.gov

Environmental Risk Assessment Frameworks

The environmental risk assessment for this compound is intrinsically linked to its status as a transformation product of the widely used fungicide Metalaxyl-M and the pharmaceutical Ranolazine (B828). nih.govnih.gov Regulatory frameworks for pesticides and pharmaceuticals therefore govern the evaluation of its potential environmental impact. These frameworks are designed to be comprehensive, evaluating the entire lifecycle of a chemical, including its significant metabolites.

Generally, environmental risk assessment follows a structured approach that includes four key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov

Hazard Identification: This stage involves identifying the potential adverse effects of a substance on environmental compartments and non-target organisms. For a metabolite like this compound, this would involve a review of its inherent physicochemical properties and any available ecotoxicological data.

Dose-Response Assessment: This step quantifies the relationship between the dose of a substance and the incidence and severity of an adverse effect. For ecotoxicology, this often involves determining endpoints such as the LC50 (lethal concentration for 50% of a test population) or the NOEC (no-observed-effect-concentration).

Exposure Assessment: This involves estimating the concentration of the chemical that environmental compartments are likely to be exposed to. For this compound, this assessment would consider its formation from parent compounds, its persistence, mobility, and fate in soil and water.

Risk Characterization: In the final stage, the information from the previous three stages is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Several international and national bodies have established specific frameworks for the environmental risk assessment of chemicals, including pesticide and pharmaceutical metabolites.

United States Environmental Protection Agency (US EPA): The US EPA has a well-established framework for the risk assessment of pesticides. fda.govepa.gov This framework requires a comprehensive set of data on the parent compound and its significant metabolites. If a metabolite is found to be more toxic or persistent than the parent compound, or if it has the potential to leach into groundwater, a more detailed risk assessment may be required. fda.gov For instance, the EPA recommends that metalaxyl be considered a Restricted Use compound due to groundwater concerns related to its persistence and mobility, as well as that of its primary degradates. fda.gov

European Union Frameworks: In the European Union, the European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA) oversee the risk assessment of pesticides and chemicals, respectively. The Water Framework Directive (WFD) is a key piece of legislation that aims to protect and restore clean water across Europe. nih.gov The directive includes a "watch list" of substances for which Union-wide monitoring data is to be gathered to support future prioritization exercises. The assessment process for including substances on the watch list considers the hazards of the substance and the potential for exposure.

Food and Drug Administration (FDA): For pharmaceutical metabolites, the FDA provides guidance for the industry on when and how to identify and characterize drug metabolites that require nonclinical toxicity evaluation. fda.gov This is particularly relevant if a metabolite is found only in humans or at disproportionately higher concentrations in humans compared to the animal species used in preclinical safety studies.

The risk assessment for this compound would therefore be conducted as part of the broader assessment of its parent compounds. The available data on its formation and physicochemical properties would be used to model its likely environmental concentrations and to determine the need for further ecotoxicological testing. The lack of comprehensive, publicly available ecotoxicity data for this compound itself underscores the importance of the risk assessment frameworks for parent compounds, which are designed to be protective of the environment by also considering the potential risks posed by their metabolites.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| pKa | 13.20 ± 0.10 | echemi.com |

| XLogP3 | 0.7 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Interactive Data Table: Ecotoxicological Data for this compound

| Test Organism | Endpoint | Result | Source |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Q & A

Basic: What are the optimized synthetic routes for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, and how are reaction conditions tailored to maximize yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or hydrolysis of precursor compounds. For example, a one-pot reaction starting from N-(2,6-dimethylphenyl)-2-chloroacetamide can yield the target compound under mild conditions. reports a 92% yield using aqueous sodium hydroxide at room temperature, with purification via recrystallization . Another approach () uses diethylamine in a 4:1 molar ratio relative to the chloroacetamide precursor, optimizing nucleophilic displacement under controlled stoichiometry . Key parameters include solvent choice (e.g., dichloromethane or acetone), temperature (273 K for reaction initiation), and catalyst selection (e.g., triethylamine for acid scavenging).

Basic: How is NMR spectroscopy employed to confirm the structural integrity of this compound?

Methodological Answer:

¹H and ¹³C NMR are critical for verifying the hydroxyacetamide moiety and aromatic substituents. As per , diagnostic peaks include:

- ¹H NMR (CDCl₃): δ 4.09 ppm (s, 2H, CH₂OH), δ 2.17 ppm (s, 6H, aromatic CH₃), and aromatic protons at δ 7.03–7.08 ppm .

- ¹³C NMR: δ 171.08 ppm (amide carbonyl), δ 62.21 ppm (CH₂OH), and δ 18.34 ppm (CH₃ groups). Discrepancies in peak splitting or integration ratios may indicate impurities or incomplete substitution.

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., using SHELX software) provides atomic-level resolution of bond angles, dihedral angles, and hydrogen-bonding networks. details a related acetamide structure, where intermolecular N–H···O hydrogen bonds form infinite chains along the crystallographic axis, stabilized by C–H···π interactions . For the hydroxyacetamide analog, key parameters would include the orientation of the hydroxyl group relative to the aromatic ring and potential π-stacking interactions. Refinement protocols (riding models for H atoms, thermal parameter adjustments) ensure accuracy in electron density maps .

Advanced: What experimental and computational strategies address discrepancies in spectroscopic or crystallographic data across research batches?

Methodological Answer:

- Experimental: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare melting points (e.g., reports 78–80°C). For crystallography, check for twinning or disorder using programs like PLATON .